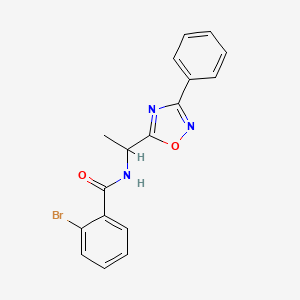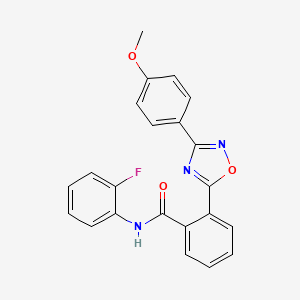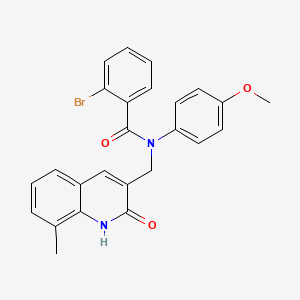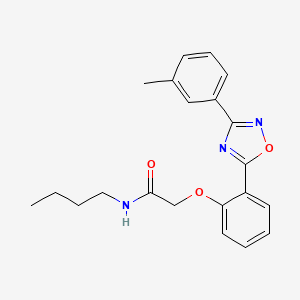
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide, also known as HMDB, is a chemical compound that has been studied extensively in scientific research. It is a benzamide derivative that has shown potential as a therapeutic agent in several areas of medicine.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide is not fully understood, but it is believed to act on several molecular targets in the body. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival. This compound has also been shown to modulate the activity of several neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in the body, which may contribute to its potential therapeutic effects in several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has several advantages for lab experiments, including its high purity and stability. However, it is also a relatively complex compound to synthesize, which may limit its availability for research purposes. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide. One area of interest is its potential as a therapeutic agent in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, either alone or in combination with other drugs. Further research is also needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide involves the condensation of 2-hydroxy-8-methylquinoline-3-carboxaldehyde and 3,4-dimethoxybenzylamine in the presence of acetic acid. The resulting intermediate is then treated with m-tolyl isocyanate to yield the final product. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has been studied extensively for its potential therapeutic applications in several areas of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has also been studied for its anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17-7-5-10-22(13-17)29(27(31)20-11-12-23(32-3)24(15-20)33-4)16-21-14-19-9-6-8-18(2)25(19)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGLBCNORAMSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)












![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)